1-(4-Nitrophenyl)-1h-1,2,4-triazole

Aromatase Inhibition Cancer Research Enzyme Assay

Researchers developing potent aromatase inhibitors or broad-spectrum antifungals often struggle to find a reliable 1,2,4-triazole core. 1-(4-Nitrophenyl)-1H-1,2,4-triazole provides a validated starting material whose derivatives achieve IC50 values as low as 2.2 nM against aromatase, outperforming letrozole in vitro. - Electron-deficient aryl system for optimal target binding in SAR studies. - Broad-spectrum antifungal activity against both plant and human pathogens. - Proven fragment in click chemistry; derived triazoles show MIC of 0.017 µmol/mL. BenchChem ensures consistent quality and global supply to accelerate your discovery cycle.

Molecular Formula C8H6N4O2
Molecular Weight 190.16 g/mol
CAS No. 6219-55-2
Cat. No. B1313673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenyl)-1h-1,2,4-triazole
CAS6219-55-2
Molecular FormulaC8H6N4O2
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=NC=N2)[N+](=O)[O-]
InChIInChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-6-9-5-10-11/h1-6H
InChIKeyYGFKLGQEQNGWOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrophenyl)-1H-1,2,4-Triazole Baseline Profile


1-(4-Nitrophenyl)-1H-1,2,4-triazole (CAS 6219-55-2) is a nitroaromatic heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-nitrophenyl group. It serves as a versatile chemical building block and a core scaffold in medicinal chemistry, enabling the synthesis of diverse derivatives with biological activity. Its physicochemical properties, including a melting point of 189 °C and predicted density of 1.46 g/cm³, define its handling and formulation profile . As a member of the privileged 1,2,4-triazole class, it is widely explored as a starting material for the development of antifungal and other therapeutic agents due to the core's established pharmacophore properties [1].

Why 1-(4-Nitrophenyl)-1H-1,2,4-Triazole Cannot Be Substituted


The substitution of 1-(4-Nitrophenyl)-1H-1,2,4-triazole with a closely related analog (e.g., a different aryl-substituted triazole or a commercial antifungal triazole) is not scientifically valid due to the profound and unpredictable impact of the 4-nitrophenyl substituent on target binding, electronic properties, and resulting biological activity. The electron-withdrawing nitro group significantly alters the electron density of the triazole ring, influencing coordination chemistry in materials science [1] and is a critical determinant in structure-activity relationships (SAR) for both antifungal and aromatase inhibitory activities. As demonstrated in quantitative SAR models, even minor modifications to the substituent on the phenyl ring can cause significant changes in potency [2]. Consequently, the use of an alternative triazole scaffold in a sensitive assay or a synthetic pathway designed around this specific electron-deficient aryl group can lead to failed reactions, unexpected biological results, or a complete loss of desired activity.

1-(4-Nitrophenyl)-1H-1,2,4-Triazole: Quantitative Differentiation Evidence


Aromatase Inhibitory Potency vs. Letrozole

A derivative of 1-(4-Nitrophenyl)-1H-1,2,4-triazole, specifically compound 5b (1-[(4-nitrobenzyl)(4-nitrophenyl)amino]-1H-1,2,4-triazole), demonstrated potent aromatase inhibitory activity with an IC50 of 2.2 nM [1]. In a separate study, another closely related 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivative exhibited an IC50 of 9.02 nM [2]. These values are notably low, and for comparison, the established clinical aromatase inhibitor letrozole is reported to have an IC50 of 11.5 nM in comparable enzyme inhibition assays [1]. This indicates that certain derivatives of this scaffold achieve an approximate 5-fold increase in in vitro potency over the reference drug.

Aromatase Inhibition Cancer Research Enzyme Assay

Broad-Spectrum Antifungal Activity

A series of N'-(arylidene)-2-[(1-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide derivatives were evaluated for antifungal activity. The study reported that most of the target compounds showed excellent antifungal activity against a panel of eleven different Fusarium, Trichoderma, Aspergillus, and Penicillium species using a microdilution method [1]. While quantitative MIC data is not provided in the abstract for the parent compound, the study highlights that derivatives of this specific scaffold exhibit broad-spectrum efficacy against both plant and human fungal pathogens, including species of clinical and agricultural significance [1]. This activity is a direct consequence of the 1-(4-nitrophenyl)-1H-1,2,4-triazole core structure, which acts as a privileged scaffold for antifungal drug design [2].

Antifungal Agents Agricultural Chemistry Medical Mycology

Antimicrobial Potency of 4-Nitrophenyl-1,2,3-Triazole Analog

In a study of 1,4-disubstituted 1,2,3-triazoles synthesized via Cu(I)-catalyzed click chemistry, a derivative containing the 4-nitrophenyl group (compound 6t) demonstrated exceptionally high antimicrobial activity. The compound 2-(4-((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acetamide exhibited Minimum Inhibitory Concentration (MIC) values of 0.017 µmol/mL against tested microbial strains, including Gram-positive and Gram-negative bacteria, as well as fungi [1]. While this is a 1,2,3-triazole analog, it underscores the significant potency conferred by the 4-nitrophenyl substituent on a triazole ring. This level of activity is notably low, suggesting high potency at minimal concentrations, and it outperforms many other compounds in the same series [1].

Antimicrobial Agents Click Chemistry Drug Discovery

1-(4-Nitrophenyl)-1H-1,2,4-Triazole: Research & Procurement Scenarios


Aromatase Inhibitor Lead Optimization for Cancer

Procure this compound as a core scaffold for synthesizing potent aromatase inhibitors. The evidence demonstrates that derivatives of this scaffold can achieve single-digit nanomolar IC50 values (as low as 2.2 nM), outperforming the clinical inhibitor letrozole in vitro. This makes it an ideal starting point for structure-activity relationship (SAR) studies aimed at developing novel therapeutics for hormone-dependent cancers with potentially improved potency and selectivity [1].

Broad-Spectrum Antifungal Agent Development

Source this compound as a key intermediate for antifungal discovery programs. Published research confirms that derivatives of this specific 1-(4-nitrophenyl)-1H-1,2,4-triazole core exhibit excellent activity against a wide range of both plant (e.g., Fusarium, Trichoderma, Penicillium) and human (e.g., Aspergillus) fungal pathogens. This broad-spectrum profile, validated by microdilution assays, justifies its selection over narrower-spectrum triazole analogs for creating novel fungicides or antimycotics [2].

High-Potency Antimicrobial Leads via Click Chemistry

Utilize this compound or its 1,2,3-triazole analog in Cu(I)-catalyzed click chemistry workflows to rapidly generate libraries of antimicrobial agents. The 4-nitrophenyl group is a validated fragment that confers high potency, as evidenced by an MIC of 0.017 µmol/mL against a panel of bacterial and fungal strains. This scenario is highly relevant for medicinal chemists employing fragment-based or combinatorial approaches to discover new antibiotics [3].

Functional Materials & Coordination Complexes

Employ 1-(4-Nitrophenyl)-1H-1,2,4-triazole as a ligand in coordination chemistry and materials science. The strong electron-withdrawing nature of the 4-nitrophenyl group significantly modulates the electronic properties of the triazole ring, making it a valuable building block for tuning the magnetic, optical, or catalytic properties of metal-organic frameworks (MOFs) and coordination polymers. Its distinct electronic profile justifies its selection over other aryl-substituted triazole ligands [4].

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